molecular formula C11H9NO4 B2508155 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate CAS No. 1882-75-3

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate

Cat. No.: B2508155
CAS No.: 1882-75-3
M. Wt: 219.196
InChI Key: REJOQABLRLYDRT-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate (CAS Number: 1882-75-3) is a chemical compound based on the benzo[d][1,3]oxazine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This heterocyclic core is a subject of interest in various research fields, particularly in the development of novel pharmacologically active molecules. The broader class of 1,3-benzoxazines has been scientifically investigated for a range of biological activities. Studies have shown that structurally related compounds exhibit significant anti-inflammatory and antimicrobial properties. For instance, certain 1,3-benzoxazine derivatives have demonstrated efficacy in inhibiting edema in standard animal models and displayed activity against bacterial strains such as E. coli and S. aureus . Furthermore, the 2H-1,4-benzoxazin-3(4H)-one scaffold, a closely related heterocyclic system, is widely utilized in neuroscience research, with derivatives being explored for their potential to interact with targets relevant to neurodegenerative diseases . As a building block in organic synthesis, this compound offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. It is supplied for use in the discovery and development of new therapeutic agents and biochemical probes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-4-oxo-3,1-benzoxazin-6-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6-12-10-4-3-8(16-7(2)13)5-9(10)11(14)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOQABLRLYDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC(=O)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product. The use of automated systems and advanced monitoring techniques helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro analogs .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research indicates that 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate exhibits biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound. Its interaction with specific molecular targets suggests it may be useful in developing new treatments for diseases such as cancer and diabetes.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its chemical properties make it suitable for various applications in pharmaceuticals and materials science.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against different cell lines. The following table summarizes the IC₅₀ values for related compounds:

CompoundCell LineIC₅₀ (μM)
Compound AMCF-7 (breast)20
Compound BHCC1954 (breast)6.25
Compound CMDA-MB-231 (breast)41.5

These findings suggest that certain derivatives exhibit potent anticancer activity, particularly against specific breast cancer cell lines.

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship indicate that modifications at specific positions on the benzoxazine ring can significantly influence biological activity. For instance, substituents at the C-2 position have been shown to enhance anticancer efficacy.

Case Studies

  • In Vitro Evaluation : Compounds derived from this compound were tested against A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The best-performing compound exhibited IC₅₀ values ranging from 2.3 μM to 5.9 μM across different cell lines, outperforming standard chemotherapeutics like Cisplatin.
  • Apoptotic Induction : A study demonstrated that certain derivatives induced apoptotic cell death in A549 cells in a dose-dependent manner, with significant increases in late apoptotic cells observed at higher concentrations.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 2-methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate include:

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference
This compound Methyl (2), Oxo (4), Acetate (6) Enhanced solubility due to acetate; potential prodrug or therapeutic agent Not explicitly stated N/A
2-(4-Allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-cyanopyrrole-1-carboxylic acid tert-butyl ester Allyl (4), Methyl (4), Cyano-pyrrole (6) High selectivity for progesterone receptor; used in PET imaging Nonsteroidal progesterone agonist
(4-Methyl-2-oxo-4-pentyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)boronic acid Methyl (4), Pentyl (4), Boronic acid (6) Boronic acid group enables Suzuki coupling; intermediate for drug design Synthetic intermediate
5-[4-(3-Fluoro-propyl)-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl]-1H-pyrrole-2-carbonitrile Fluoro-propyl (4), Methyl (4), Cyano-pyrrole (6) Fluorine enhances metabolic stability; high receptor binding affinity Progesterone receptor imaging agent

Key Observations:

  • Position 6 Substituents: The acetate group in the target compound contrasts with cyano-pyrrole (), boronic acid (), and fluoroalkyl () substituents. Acetate likely improves hydrophilicity, whereas cyano-pyrrole and fluorinated groups enhance receptor binding and metabolic stability, respectively.
  • Position 4 Modifications: Allyl, pentyl, or fluoro-propyl groups at position 4 () increase lipophilicity and steric bulk, impacting receptor selectivity. The target compound’s unmodified position 4 may favor different interactions.

Physicochemical Properties

  • Solubility: Acetate at position 6 increases polarity compared to tert-butyl esters () or cyano groups ().
  • Thermal Stability: Benzoxazines with hydroxyl groups (e.g., ) exhibit lower thermal stability due to hydrogen bonding.

Biological Activity

Overview

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

  • Molecular Formula : C₁₁H₉NO₄
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 1882-75-3

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminophenol with acetic anhydride under controlled conditions. This process yields the desired compound through a series of reactions that may include oxidation and reduction steps.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have demonstrated varying IC₅₀ values for related compounds against different cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound 24MCF-720
Compound 23HCC19546.25
Compound 17MDA-MB-23141.5

The IC₅₀ values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the HCC1954 cell line showed higher susceptibility to these compounds compared to MCF-7 cells .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways that lead to apoptosis or cell cycle arrest in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the benzoxazine ring significantly influence biological activity. For example, substituents at the C-2 position have been shown to enhance anticancer efficacy, indicating that strategic chemical modifications can optimize therapeutic potential .

Case Studies

Recent studies have evaluated the cytotoxicity of various derivatives of benzo[d][1,3]oxazines:

  • In Vitro Evaluation : Compounds were tested against A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The best-performing compound exhibited IC₅₀ values ranging from 2.3 μM to 5.9 μM across different cell lines, outperforming standard chemotherapeutics like Cisplatin .
  • Apoptotic Induction : A study demonstrated that certain derivatives induced apoptotic cell death in A549 cells in a dose-dependent manner, with significant increases in late apoptotic cells observed at higher concentrations .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzoate derivatives with oxazinone cores. Key steps include:
  • Acetylation : Introducing the acetate group under anhydrous conditions using acetic anhydride.
  • Cyclization : Forming the oxazinone ring via nucleophilic substitution or condensation reactions.
    Optimization strategies:
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical for structural validation:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetate methyl at δ ~2.1 ppm) .
  • HPLC-MS : Assess purity (>97%) and molecular weight (e.g., [M+H]+ ion at m/z 263) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between oxazinone and benzoate groups) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the acetate group. Store at 2–8°C in a desiccator .
  • Handling : Avoid exposure to moisture or strong bases. Use gloveboxes for long-term manipulation .
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactivity) be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate compound purity via COA (Certificate of Analysis) requests from suppliers .
  • Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to cyclooxygenase (COX-2) using crystal structures (PDB: 5IKT) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .

Q. What strategies mitigate side reactions during derivatization (e.g., ester hydrolysis or ring-opening)?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization .
  • Kinetic Control : Use low temperatures (−20°C) to favor desired pathways over thermodynamically stable byproducts .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions .

Q. How does the compound’s structure influence its adsorption and reactivity on environmental surfaces?

  • Methodological Answer :
  • Surface Chemistry Studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on silica or polymer surfaces .
  • Degradation Pathways : Expose to UV light in controlled chambers and track photodegradation products via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.